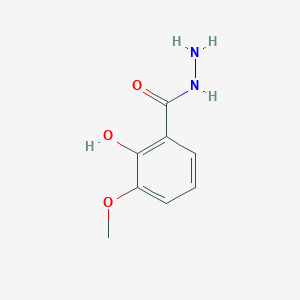

2-Hydroxy-3-methoxybenzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-methoxybenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-13-6-4-2-3-5(7(6)11)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKGGRKOUPRINU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 Hydroxy 3 Methoxybenzohydrazide

Established Synthetic Routes for 2-Hydroxy-3-methoxybenzohydrazide Core Structure

Traditional methods for synthesizing the this compound core and its closely related analogs primarily rely on condensation reactions and multi-step pathways involving common precursors.

A prevalent and straightforward method for creating derivatives involves the direct condensation of 2-hydroxy-3-methoxybenzaldehyde (B140153) with various hydrazides. This reaction, typically conducted under reflux in a suitable solvent like ethanol (B145695), yields Schiff bases (hydrazones). A catalytic amount of acid, such as acetic acid, is often added to facilitate the reaction. iosrjournals.orgnih.gov The general scheme involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) bond. impactfactor.org

This strategy has been employed to synthesize a variety of N'-benzylidene-benzohydrazide derivatives. For instance, reacting 2-hydroxy-3-methoxybenzaldehyde with benzohydrazide (B10538) in ethanol yields N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide with a reported yield of 62.1% after five hours of reflux. impactfactor.org Similarly, this aldehyde has been condensed with other hydrazides like 4-pyridinecarboxylic acid hydrazide, 2,4-dinitrophenylhydrazine, and 3-hydrazinylquinoxalin-2(1H)-one to produce a diverse range of functionalized molecules. iosrjournals.orgontosight.ainih.gov

Table 1: Examples of Condensation Reactions with 2-Hydroxy-3-methoxybenzaldehyde

| Hydrazide Reactant | Product | Reaction Conditions | Reference |

| Benzohydrazide | N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide | Ethanol, Reflux, 5 hours | impactfactor.org |

| 3-hydrazinylquinoxalin-2(1H)-one | 3-(2-(2-hydroxy-3-methoxybenzylidene) hydrazinyl) quinoxalin-2(1H)-one | Methanol (B129727), Acetic Acid (catalyst), Room Temp, 30 mins | iosrjournals.org |

| 4-pyridinecarboxylic acid hydrazide | 4-Pyridinecarboxylic acid, (2-hydroxy-3-methoxybenzylidene)hydrazide | Mild conditions | ontosight.ai |

| 2,4-dinitrophenylhydrazine | 2-Hydroxy-3-methoxybenzaldehyde 2,4-dinitrophenylhydrazone | Condensation reaction | nih.gov |

An alternative and common route to the core this compound structure begins with the corresponding carboxylic acid or its ester. The synthesis typically involves the reaction of 2-hydroxy-3-methoxybenzoic acid, or its ester form like methyl 2-hydroxy-3-methoxybenzoate, with hydrazine (B178648) hydrate (B1144303). smolecule.com This reaction is generally performed under reflux in a solvent such as ethanol.

This multi-step approach is fundamental for creating the core hydrazide, which can then be used in subsequent reactions, such as the condensation reactions described previously. For example, a general multi-step synthesis might start with 4-(t-Bu)benzoic acid, which is first esterified to methyl 4-tert-butylbenzoate. This ester is then reacted with hydrazine hydrate to produce 4-(t-Bu)benzohydrazide. nih.gov This resulting hydrazide can then be reacted with 2-hydroxy-3-methoxybenzaldehyde to yield the final hydrazone derivative. nih.gov This stepwise process allows for the controlled construction of complex molecules from simple, readily available precursors. researchgate.net

Advanced Synthetic Strategies

To improve efficiency, yield, and environmental friendliness, advanced synthetic strategies are being explored, including green chemistry techniques and catalyst optimization.

Microwave-assisted synthesis has emerged as a significant green chemistry technique for producing hydrazide derivatives. fip.orgresearchgate.net This method offers several advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved yields, and often the elimination of solvents. fip.orghilarispublisher.com

In one study, 2-hydroxybenzohydrazide (B147611) derivatives were synthesized by reacting 2-hydroxybenzohydrazide with various benzaldehydes under microwave irradiation (160-320 W) for just 2-8 minutes, achieving yields between 68% and 81%. fip.orgfip.org The process was monitored by thin-layer chromatography (TLC), and the products were easily isolated by adding water and filtering the resulting solid. fip.org This approach is considered more environmentally friendly due to reduced energy consumption and the potential for solvent-free conditions. researchgate.netresearchgate.net Another green protocol involves using a mixture of vinegar and ethanol as both the catalyst and solvent system for the one-pot synthesis of coumarin-hydroxybenzohydrazide hybrids, providing easy isolation of products. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Synthesis Method | Reaction Time | Yield (%) | Reference |

| Conventional (Reflux) | 2-4 hours | Varies | hilarispublisher.com |

| Microwave Irradiation | 2-8 minutes | 68-81% | fip.orgfip.org |

The choice of catalyst plays a crucial role in the synthesis of this compound and its derivatives, influencing reaction rates and yields. Simple acid catalysts like glacial acetic acid are commonly used to catalyze the condensation reaction between aldehydes and hydrazides. iosrjournals.orgnih.govhilarispublisher.com

More advanced catalytic systems have also been investigated. Pyrrolidine has been used as an effective base catalyst for the condensation of thiazolopyrimidines with aromatic aldehydes, including 2-hydroxy-3-methoxybenzaldehyde, resulting in excellent yields (95-98%). mdpi.com For greener applications, solid acid catalysts such as montmorillonite (B579905) KSF and K-10 clays (B1170129) have been successfully employed in microwave-assisted, solvent-free syntheses. researchgate.net Reaction optimization involves fine-tuning parameters such as the choice of catalyst, solvent, temperature, and reaction time to maximize product yield and purity while minimizing side reactions.

Functionalization and Derivatization Strategies of this compound

The this compound scaffold is readily functionalized to create a vast library of derivative compounds. The most common derivatization strategy involves the condensation of the hydrazide functional group with a wide range of aldehydes and ketones to form hydrazone Schiff bases. smolecule.comnih.gov This reaction is highly versatile, allowing for the introduction of various substituted aromatic or aliphatic groups, thereby modulating the electronic and steric properties of the final molecule. nih.gov

For example, a series of vanillin-benzylidenehydrazine hybrids were synthesized by reacting 4-hydroxy-3-methoxybenzohydrazide (B34867) with different substituted aldehydes to explore their structure-activity relationships. nih.gov Similarly, various dimethoxy hydrazones were synthesized via Schiff base condensation in ethanol between methoxysalicylaldehydes and methoxybenzhydrazides. mdpi.com

Furthermore, the tridentate nature of these hydrazone ligands, with potential donor sites at the phenolic oxygen, azomethine nitrogen, and carbonyl oxygen, makes them excellent chelating agents for metal ions. tandfonline.com This has led to the synthesis of numerous metal complexes with elements like vanadium and copper. tandfonline.comnih.govfrontiersin.org The formation of these organometallic complexes represents another significant avenue of derivatization, leading to compounds with novel catalytic or biological properties. frontiersin.org The bromine substituents on some derivatives can also participate in electrophilic aromatic substitution reactions, offering another route for further functionalization. smolecule.com

Synthesis of Schiff Base Derivatives

The most common synthetic modification of this compound involves the condensation of its hydrazide functional group with various aldehydes and ketones to form Schiff bases, also known as hydrazones. This reaction is typically straightforward and efficient.

The general synthetic route involves reacting this compound with an equimolar amount of a carbonyl compound in a suitable solvent, most commonly an alcohol like methanol or ethanol. The reaction mixture is often heated under reflux for several hours to ensure completion. impactfactor.orgmdpi.comnih.gov In many instances, a catalytic amount of acid, such as glacial acetic acid, is added to facilitate the condensation. nih.gov The resulting Schiff base product often precipitates from the solution upon cooling and can be purified by recrystallization from an appropriate solvent.

An alternative and frequently utilized approach involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with a different benzohydrazide. impactfactor.org For example, N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide was synthesized by refluxing 2-hydroxy-3-methoxybenzaldehyde with benzohydrazide in ethanol for five hours. Current time information in Bangalore, IN. This method allows for the introduction of diversity through the hydrazide component. The progress of these reactions is typically monitored by thin-layer chromatography (TLC). mdpi.com

Introduction of Diverse Substituents for Structure-Activity Relationship (SAR) Studies

The systematic introduction of various substituents onto the this compound framework is a key strategy for elucidating structure-activity relationships (SAR). By modifying different parts of the molecule, researchers can probe the influence of electronic and steric factors on biological activity, leading to the optimization of lead compounds.

A common approach is to synthesize a series of Schiff base derivatives by reacting this compound (or its precursors) with a library of substituted aldehydes. These substitutions can be on the phenyl ring originating from the aldehyde. Studies have explored the impact of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on activities such as tyrosinase inhibition and antimicrobial efficacy.

For instance, in a study of vanillin (B372448)–benzylidenehydrazine hybrids, a series of compounds were synthesized with various substituents on the phenyl ring of the benzylidene moiety. researchgate.net The results indicated that the position of substituents had a significant impact on tyrosinase inhibitory activity, with the potency following the order: meta > ortho > para. Furthermore, compounds bearing strong electron-withdrawing groups showed high potency. researchgate.net In contrast, another study noted that the presence of electron-donating groups could enhance enzyme inhibition against other targets like urease. Current time information in Bangalore, IN. The number and position of hydroxyl groups are also critical. For antioxidant activity, it has been observed that a greater number of hydroxyl groups on the aromatic ring generally leads to higher activity. mdpi.com

The following table summarizes SAR findings from various studies on derivatives related to this compound:

These studies underscore the importance of systematic derivatization to build a comprehensive understanding of how molecular structure dictates biological function, guiding the rational design of more potent and selective agents.

Formation of Hybrid Structures with Other Pharmacophores (e.g., Thiazolopyrimidines, Isatins)

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design to develop novel compounds with potentially enhanced activity or a dual mode of action. The this compound scaffold has been utilized in the creation of such hybrid structures, notably with thiazolopyrimidines and isatins.

Thiazolopyrimidine Hybrids: Thiazolo[3,2-a]pyrimidines are a class of fused heterocyclic compounds known for a range of biological activities, including antitumor and antimicrobial effects. mdpi.comnih.gov Hybrid structures incorporating this moiety have been synthesized. A series of 2-(2-hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidine derivatives were prepared by reacting the appropriate thiazolo[3,2-a]pyrimidine precursor with 2-hydroxy-3-methoxybenzaldehyde. mdpi.com The reaction is typically carried out under reflux in ethanol with a catalytic amount of pyrrolidine. mdpi.com This synthesis connects the 2-hydroxy-3-methoxybenzylidene fragment, which is closely related to the target compound, to the thiazolopyrimidine core, creating a novel hybrid molecule.

Isatin (B1672199) Hybrids: Isatin (1H-indole-2,3-dione) and its derivatives are well-known pharmacophores exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govnih.gov The carbonyl group at the C-3 position of the isatin ring is reactive and readily undergoes condensation with hydrazides to form isatin-hydrazone hybrids.

The synthesis of these hybrids typically involves the condensation of a substituted or unsubstituted isatin with a hydrazide, such as 2-hydroxybenzohydrazide or the structurally similar 4-hydroxy-3-methoxybenzohydrazide (vanillin hydrazide). nih.govacs.org The reaction is generally performed by refluxing equimolar amounts of the two reactants in a solvent like methanol, often with a catalytic amount of glacial acetic acid. nih.govrsc.org This approach has been used to generate libraries of isatin-based Schiff bases for biological screening. For example, (Z)-N′-(6-Chloro-2-oxoindolin-3-ylidene)-4-hydroxy-3-methoxybenzohydrazide was synthesized via the condensation of vanillin hydrazide with 6-chloro-isatin. acs.org These hybrid compounds merge the structural features of both isatin and the hydroxy-methoxy-substituted benzohydrazide, offering a promising avenue for the development of new therapeutic agents. nih.gov

Stereoselective Synthesis and Chiral Discrimination Approaches

The development of stereoselective synthetic methods and approaches for chiral discrimination is a critical aspect of medicinal chemistry, as the biological activity of chiral molecules often resides in a single enantiomer. While specific reports on the stereoselective synthesis or chiral resolution of this compound itself are not prevalent in the reviewed literature, established methodologies for related hydrazones and chiral compounds offer viable strategies that could be applied to its derivatives.

Potential Stereoselective Synthetic Approaches: For derivatives of this compound, enantioselective synthesis could be pursued through several established routes used for other hydrazones. The catalytic asymmetric reduction of the C=N bond of a Schiff base derivative is a direct method to create a chiral hydrazine. purdue.edu This has been achieved for various acyl hydrazones using transition-metal catalysts, such as those based on rhodium, nickel, or iridium, in combination with chiral phosphine (B1218219) ligands. researchgate.netpurdue.edu Organocatalytic methods, for instance using chiral Brønsted acids like BINOL-phosphates, have also been employed for the enantioselective hydrocyanation of hydrazones, yielding chiral α-hydrazino acid precursors. beilstein-journals.org Another potential strategy is the enantioselective Petasis reaction, where chiral biphenols catalyze the addition of boronate reagents to sulfonyl hydrazones to create chiral allenes. nih.gov

Chiral Discrimination Approaches: Once a racemic or diastereomeric mixture of a chiral derivative is synthesized, chiral discrimination is necessary to separate and analyze the individual stereoisomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a standard and powerful technique for this purpose.

NMR spectroscopy offers another valuable method for chiral discrimination. The use of chiral solvating agents (CSAs) can induce chemical shift non-equivalence between the signals of two enantiomers in the NMR spectrum, allowing for their differentiation and the determination of enantiomeric excess (ee). nih.gov For example, tetraaza macrocyclic chiral solvating agents have been successfully used to discriminate α-hydroxy acids, which share structural motifs with the target compound. nih.gov

In the solid state, chiral discrimination can manifest during crystallization. For a series of chiral 2-hydroxy-3-methoxybenzylidenethiazolo[3,2-a]pyrimidines, it was demonstrated that the type of intermolecular hydrogen bonding (O–H···N vs. O–H···O) dictates whether the compound crystallizes as a conglomerate of homochiral chains or as racemic heterochiral structures. mdpi.com This phenomenon, known as spontaneous resolution, is a powerful tool for chiral separation.

While direct application to this compound derivatives awaits investigation, these established stereoselective and analytical techniques provide a clear roadmap for future research into the chiral aspects of this compound class.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Beyond Basic Identification

Spectroscopy offers a powerful lens to examine the molecule's structure and dynamics. High-resolution NMR, vibrational spectroscopy, and mass spectrometry each provide unique and complementary pieces of the structural puzzle.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and stereochemistry of molecules in solution. For hydrazone derivatives of 2-Hydroxy-3-methoxybenzohydrazide, NMR studies have shown that the molecule can adopt different conformations in solution compared to the solid state. For instance, studies on 1,5-bis(2-hydroxy-3-methoxybenzylidene)carbonohydrazide, which contains the same substituted aromatic ring, indicate the presence of a syn tautomer in a DMSO solution, contrasting with the anti keto conformation observed in its crystal structure. ichem.md

Techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are critical for these assignments. longdom.org COSY spectra reveal proton-proton coupling through bonds, establishing the connectivity of the spin systems within the molecule, while NOESY provides information about protons that are close in space, helping to define the molecule's three-dimensional shape and relative stereochemistry. longdom.org In related statine (B554654) units, the distinction between syn and anti diastereomers is possible by analyzing the chemical shifts and coupling constants of specific protons. nih.gov For derivatives of this compound, similar detailed NMR analysis would be essential to assign the relative configuration of any stereocenters and understand its conformational preferences in various solvents. longdom.orggrafiati.com

Table 1: Representative ¹H-NMR Data for a Related Aldehyde Precursor Data for 2-hydroxy-3-methylbenzaldehyde, a close structural analogue.

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| OH | 11.2547 | s (singlet) | - |

| CHO | 9.852 | s (singlet) | - |

| Ar-H | 7.363-7.382 | m (multiplet) | - |

| Ar-H | 6.919-6.904 | t (triplet) | 7.5 |

| CH₃ | 2.232 | s (singlet) | - |

| Source: ResearchGate. Data corresponds to 2-hydroxy-3-methylbenzaldehyde, not this compound. researchgate.net |

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups. In this compound, key functional groups include the hydroxyl (-OH), amine (-NH₂), carbonyl (C=O), and methoxy (B1213986) (-OCH₃) groups. The positions of their corresponding absorption bands are highly sensitive to their environment, particularly their involvement in hydrogen bonding.

Extensive intramolecular hydrogen bonding is a documented feature in related hydroxy-substituted compounds. grafiati.com Specifically, a strong intramolecular hydrogen bond is expected between the phenolic hydroxyl group at the C2 position and the carbonyl oxygen of the hydrazide moiety. This interaction typically leads to a significant broadening and red-shifting (lower frequency) of the O-H stretching vibration. In the closely related 2-Hydroxy-3-methylbenzhydrazide (B1580671), intermolecular N-H···O hydrogen bonds are also observed, which link molecules into chains. The presence of such hydrogen bonding networks can be inferred from the FT-IR spectrum by analyzing the positions and shapes of the N-H and C=O stretching bands. researchgate.net

Table 2: Typical FT-IR Vibrational Frequencies for Key Functional Groups in Related Benzohydrazides

| Functional Group | Typical Wavenumber (cm⁻¹) | Notes |

| N-H Stretch | 3200–3300 | Position and shape are sensitive to hydrogen bonding. |

| O-H Stretch (Phenolic) | Broad, ~3000-3400 | Broadening indicates strong intramolecular H-bonding with C=O. |

| C=O Stretch (Amide I) | 1660–1700 | Frequency decreases with hydrogen bonding involvement. |

| C-O Stretch (Methoxy) | ~1250 | Characteristic of the aryl ether linkage. |

| Source: BenchChem. Data is for the analogous compound 2-Hydroxy-3-methylbenzhydrazide. |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns upon ionization. chemguide.co.uk In electron impact (EI) ionization, the molecular ion (M⁺) is formed, which then undergoes a series of fragmentation reactions to produce smaller, characteristic ions. chemguide.co.ukrsc.org

For a molecule like this compound, the fragmentation is guided by the stability of the resulting fragments. Key fragmentation pathways would likely involve:

Alpha-cleavage: Breakage of the bonds adjacent to the carbonyl group.

McLafferty rearrangement: A characteristic rearrangement for compounds containing a carbonyl group, if applicable.

Loss of small, stable neutral molecules: Such as H₂O, CO, and N₂H₃.

Cleavage of the methoxy group: Loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).

The resulting mass spectrum provides a unique fingerprint. The molecular ion peak confirms the molecular formula, while the fragment ions help to piece together the molecule's structure. For instance, the presence of a stable aromatic cation resulting from the cleavage of the hydrazide side chain would be a prominent feature.

Table 3: Predicted Key Fragmentation Ions for this compound

| m/z Value | Proposed Fragment Ion | Plausible Origin |

| 182 | [C₈H₁₀N₂O₃]⁺ | Molecular Ion (M⁺) |

| 151 | [C₈H₉O₂]⁺ | Loss of •N₂H₃ |

| 136 | [C₇H₅O₂]⁺ | Loss of •OCH₃ from [C₈H₈O₃]⁺ fragment |

| 123 | [C₇H₇O₂]⁺ | Cleavage of C-N bond, forming the 2-hydroxy-3-methoxybenzoyl cation |

| Note: This table is predictive and based on general fragmentation patterns of aromatic hydrazides. chemguide.co.uklibretexts.org |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. This technique is unparalleled for visualizing the three-dimensional arrangement of atoms and the intricate network of intermolecular interactions.

For this compound itself, one would expect a non-planar conformation due to steric hindrance and the optimization of hydrogen bonding. The dihedral angle between the benzene (B151609) ring and the hydrazide functional group would be a key parameter in defining its solid-state shape. Studies on the closely related 2-Hydroxy-3-methylbenzhydrazide show a dihedral angle of 54.8° between the benzene and hydrazide planes.

Table 4: Crystallographic Conformational Parameters for an Analogous Compound Data for 2-Hydroxy-3-methylbenzhydrazide.

| Conformational Parameter | Value | Method |

| C–N bond length | 1.3376 Å | X-ray diffraction |

| C=O bond length | 1.2375 Å | X-ray diffraction |

| N–N bond length | 1.4193 Å | X-ray diffraction |

| Dihedral angle (benzene-hydrazide) | 54.8° | X-ray diffraction |

| Source: BenchChem. |

The hydroxyl and hydrazide groups in this compound are excellent hydrogen bond donors and acceptors. Their interactions are fundamental to the formation of stable, ordered supramolecular structures in the crystal lattice.

Key hydrogen bonding interactions observed in related structures include:

Intramolecular O-H···N/O: A strong intramolecular hydrogen bond between the phenolic -OH group and the nitrogen or oxygen atom of the hydrazide chain is a common feature that stabilizes the molecular conformation. iucr.orgresearchgate.netiucr.org

Intermolecular N-H···O: The N-H groups of the hydrazide function as hydrogen bond donors to the carbonyl oxygen atoms of neighboring molecules. This interaction is crucial for linking molecules together, often forming one-dimensional chains or two-dimensional sheets. iucr.org

Intermolecular O-H···O: If water or other protic solvents are present in the crystal lattice, they can act as bridges, connecting hydrazide molecules through additional hydrogen bonds. nih.gov

These primary interactions, sometimes supplemented by weaker C-H···π interactions, create complex and robust three-dimensional networks that define the crystal packing. iucr.org

Table 5: Common Hydrogen Bonding Interactions in Related Hydrazide Crystal Structures

| Donor-H···Acceptor | Type | Typical Distance (Å) | Role in Crystal Packing |

| O-H···N | Intramolecular | ~2.6 | Stabilizes molecular conformation |

| N-H···O | Intermolecular | 2.8 - 3.0 | Links molecules into chains or sheets |

| O-H···O (solvent) | Intermolecular | Variable | Forms bridges between molecules |

| Source: IUCr Journals, BenchChem. iucr.orgiucr.org |

Dynamic Behavior and Tautomeric Interconversions in Solution and Solid States

Hydrazone compounds, including derivatives of this compound, are known to exhibit tautomerism, most commonly the keto-enol or amide-imidol equilibrium. This dynamic behavior can be influenced by the physical state (solution or solid) and the nature of the solvent.

In the solid state, the predominant tautomeric form is often dictated by the crystal packing forces and intramolecular hydrogen bonding. For instance, in N′-[(E)-5-Bromo-2-hydroxy-3-methoxybenzylidene]-4-methoxybenzohydrazide monohydrate, the molecule exists in the keto form, as evidenced by the C8=O3 bond length of 1.216 (2) Å, which is characteristic of a normal C=O double bond. iucr.org An intramolecular O—H⋯N hydrogen bond helps to stabilize this conformation. iucr.orgnih.gov

In solution, the equilibrium between tautomers can be more dynamic and solvent-dependent. Studies on analogous 2-hydroxy Schiff bases have shown that the enol form is often dominant in polar solvents, where it is stabilized by intramolecular hydrogen bonding. sonar.ch The equilibrium can be investigated using various spectroscopic techniques, including UV-Vis, FT-IR, and Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by computational methods like Density Functional Theory (DFT).

For example, studies on other hydrazones have utilized 2D ¹H–¹⁵N HMBC NMR to directly quantify the percentage of the hydrazone (keto) form in solution. rsc.org DFT calculations on related systems have shown that the hydrazone form is strongly favored in polar solvents, driven by stabilizing resonance delocalization and favorable electrostatic interactions with the solvent. rsc.org Theoretical calculations on 2-hydroxy-N-m-tolylacetamide, which also exhibits amide-imidol tautomerism, have been used to explain the stability of tautomers as a function of the solvent. imist.ma

The tautomeric equilibrium for this compound can be represented as follows:

Amide (Keto) Form <=> Imidol (Enol) Form

The energy barrier between these tautomers can be calculated using DFT methods. For a related 2-hydroxy Schiff base, the energy barrier between the enol and keto tautomers in methanol (B129727) was calculated to be relatively low, suggesting a facile interconversion in solution. sonar.ch The specific solvent environment can play a crucial role; for instance, explicit solvation models in methanol have been used to understand specific solvent effects on the tautomeric equilibrium. sonar.ch

The following table summarizes the key aspects of tautomerism in hydrazide and related compounds.

| Feature | Solid State | Solution State | Investigational Methods | Reference |

| Predominant Form | Often the keto/amide form, stabilized by crystal packing and intramolecular H-bonds. | Equilibrium between keto and enol forms, influenced by solvent polarity. | FT-IR, UV-Vis, NMR spectroscopy, X-ray crystallography | iucr.orgsonar.ch |

| Influencing Factors | Crystal packing forces, intramolecular hydrogen bonds. | Solvent polarity, temperature, electronic effects of substituents. | - | sonar.chrsc.org |

| Computational Analysis | DFT calculations can predict the stability of different tautomers. | DFT with continuum or explicit solvation models can predict solvent effects. | M06-2X, B3LYP functionals | sonar.chimist.ma |

Computational and Theoretical Studies of 2 Hydroxy 3 Methoxybenzohydrazide

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 2-Hydroxy-3-methoxybenzohydrazide and its analogs. bohrium.comresearchgate.net These methods allow for the optimization of molecular geometry and the calculation of various electronic parameters in the ground state. bhu.ac.infupress.net

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. scirp.org The HOMO energy (EHOMO) relates to the electron-donating ability of a molecule, while the LUMO energy (ELUMO) corresponds to its electron-accepting ability. researchgate.net The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. bohrium.comresearchgate.net For derivatives of this compound, DFT calculations have been used to determine these orbital energies, providing insights into their electronic behavior and potential for interaction. researchgate.netfupress.net

Molecular Electrostatic Potential (MEP): The MEP surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. bhu.ac.inresearchgate.net It maps the electrostatic potential onto the electron density surface, with different colors indicating various potential regions. Typically, red areas (negative potential) are rich in electrons and susceptible to electrophilic attack, often located around electronegative atoms like oxygen. researchgate.netmdpi.com Blue areas (positive potential) are electron-deficient and prone to nucleophilic attack, usually found around hydrogen atoms. researchgate.netmdpi.com MEP analysis of related hydrazone structures reveals that the oxygen atoms of the carbonyl and hydroxyl groups are the most negative regions, while the amine protons are the most positive sites, guiding the understanding of intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| (E)-N'-(5-bromo-2-hydroxybenzylidene)isonicotinohydrazide | -6.21 | -1.89 | 4.32 | bohrium.com |

| (E)-N'-(4-Bromobenzylidene)-3-methoxybenzohydrazide | -8.77 | -4.49 | 4.28 | fupress.net |

From the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. researchgate.net These include:

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Chemical Softness (S): S = 1 / (2η)

Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2

Chemical Potential (μ): μ = -χ

Electrophilicity Index (ω): ω = μ² / (2η)

These descriptors, calculated using DFT, help in comparing the reactivity of different derivatives. bohrium.comfupress.net For instance, a molecule with a lower chemical hardness and higher softness is generally more reactive. The electrophilicity index measures the energy stabilization when the system acquires additional electronic charge from the environment. fupress.net These theoretical predictions are crucial for designing molecules with desired reactivity for specific applications, such as developing more effective enzyme inhibitors.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a ligand, such as this compound derivatives, and a biological macromolecule, typically a protein or enzyme. researchgate.netresearchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.nethilarispublisher.com This method has been extensively applied to derivatives of this compound to explore their potential as enzyme inhibitors.

Studies have focused on various targets:

Tyrosinase: Docking simulations of vanillin-benzylidenehydrazine hybrids, derived from a similar core structure, have shown interactions with the active site of tyrosinase. nih.gov Key interactions include chelation with copper ions in the active site and hydrogen bonds with amino acid residues like His85, His263, Arg268, and Val283. researchgate.netnih.gov

Cholinesterases: Derivatives have been docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to predict their inhibitory potential for applications in neurodegenerative diseases. hilarispublisher.com

Other Enzymes: Docking studies have also been performed against other enzymes like α-glucosidase and α-amylase for anti-diabetic activity and enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis for anti-tuberculosis activity. bohrium.comresearchgate.netfupress.net These studies help identify crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand in the enzyme's active site. nih.gov

Docking programs calculate a scoring function, often expressed as binding energy or affinity (e.g., in kcal/mol), to estimate the strength of the ligand-receptor interaction. bohrium.comnih.gov A lower binding energy score generally indicates a more stable and favorable interaction. bohrium.com For example, docking of an (E)-N'-(5-bromo-2-hydroxybenzylidene)isonicotinohydrazide into α-glucosidase and α-amylase showed total energy scores of -108.68 kcal/mol and -95.95 kcal/mol respectively, suggesting a more stable complex with α-glucosidase. bohrium.com

Following docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. researchgate.netmdpi.com MD simulations model the atomic movements, providing insights into the flexibility of the ligand and protein and the persistence of key intermolecular interactions. bnl.gov Analysis of parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) during the simulation can confirm the stability of the binding pose. mdpi.com

| Compound Type | Target Protein | Predicted Binding Affinity/Score | Key Interactions | Reference |

|---|---|---|---|---|

| Dimethoxy hydrazone | Human cAbl Tyrosine Kinase | Not specified | Interactions within the ATP binding site | mdpi.com |

| 2-hydroxy-4-methoxybenzohydrazide (B1586396) analog | Tyrosinase (TYR) | Not specified | Binding within the active site, interactions with copper ions | researchgate.net |

| (E)-N'-(5-bromo-2-hydroxybenzylidene) isonicotinohydrazide | α-glucosidase (1CLV) / α-amylase (2ZE0) | -108.68 kcal/mol (for 2ZE0) | Hydrogen bonds and van der Waals interactions | bohrium.com |

| Vaniline–benzylidenehydrazine hybrid | Tyrosinase | Not specified | H-bonds with His85, His263, Arg268, Gly281, Val283; π-aryl interactions | nih.gov |

| (E)-N'-(4-Bromobenzylidene)-3-methoxybenzohydrazide | InhA (M. tuberculosis) (7VJT) | -8.0 kcal/mol | Hydrogen bonding and hydrophobic interactions | fupress.net |

Computational studies provide a detailed picture of molecular recognition, which is the specific binding of a ligand to its receptor. nih.govnih.gov By visualizing the docked poses and analyzing MD trajectories, researchers can understand the structural basis for a compound's activity. mdpi.com For instance, the orientation of the 2-hydroxy-3-methoxyphenyl group within the active site, and the specific hydrogen bonds formed by its hydroxyl and methoxy (B1213986) groups, can explain its binding specificity. nih.gov

These simulations can reveal how a ligand induces conformational changes in the protein upon binding and how water molecules might mediate interactions at the binding interface. nih.goviucr.org This mechanistic understanding is critical for structure-based drug design, allowing for the rational modification of the this compound scaffold to enhance binding affinity and selectivity for a desired biological target. researchgate.netnih.gov

Conformational Analysis and Energy Landscape Mapping

The structural flexibility of this compound, which is crucial for its interaction with biological targets, is determined by the rotation around its single bonds. Computational methods, particularly Density Functional Theory (DFT), are employed to explore the molecule's conformational space and map its potential energy landscape. ufms.br This analysis helps in identifying the most stable, low-energy conformations and the energy barriers between them.

The conformational landscape of molecules structurally related to this compound, such as chalcones and other hydrazone derivatives, has been extensively studied. ufms.brufms.br These studies reveal that the planarity of the molecule is a key factor in its stability. For instance, in similar structures, s-cis and s-trans conformations, which describe the arrangement around the C-C bond connecting the carbonyl group and the aromatic ring, are often the most stable. ufms.brufms.br The stability is influenced by hyperconjugative interactions that favor electron delocalization in planar arrangements. ufms.br

A critical feature stabilizing the conformation of this compound is the potential for intramolecular hydrogen bonding. The presence of a hydroxyl group ortho to the point of attachment of the hydrazide moiety allows for the formation of a hydrogen bond with the nitrogen atom of the hydrazide group. This interaction is frequently observed in the crystal structures of related hydrazone compounds and contributes significantly to the stability of the molecular conformation. nih.govnih.gov

The energy landscape is mapped by performing systematic scans of key dihedral angles. This process involves rotating specific bonds by small increments and calculating the energy at each step to identify energy minima (stable conformers) and maxima (transition states). ufms.br For this compound, the key dihedral angles would involve the bonds connecting the aromatic ring to the carbonyl group and the C-N bond of the hydrazide moiety.

Table 1: Key Conformational Features and Influencing Factors

| Feature | Description | Influencing Factors | Predicted Stable Conformation |

| Amide Bond Torsion | Rotation around the carbonyl-nitrogen bond of the hydrazide group. | Steric hindrance, electronic effects, and potential for intramolecular hydrogen bonding. | A planar or near-planar conformation is expected to be favored to maximize resonance stabilization. |

| Ring-Hydrazide Torsion | Rotation around the bond connecting the benzene (B151609) ring to the carbonyl carbon. | Steric hindrance from the ortho-hydroxyl and methoxy groups. | The molecule will adopt a conformation that minimizes steric clash while maintaining conjugation. |

| Intramolecular H-Bonding | Hydrogen bond between the ortho-hydroxyl group's hydrogen and the imine nitrogen. | Proximity and orientation of the donor (O-H) and acceptor (N) atoms. | Forms a stable six-membered ring-like structure, significantly influencing overall conformation. nih.govnih.gov |

QSAR (Quantitative Structure-Activity Relationship) and Chemoinformatics

QSAR and chemoinformatics are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These methods are instrumental in understanding the mechanism of action and in the rational design of new, more potent analogues of this compound.

A QSAR study on a set of related hydrazide derivatives involves calculating a variety of molecular descriptors. researchgate.net These descriptors quantify different aspects of the molecule's physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., dipole moment, atomic charges), and hydrophobic (e.g., LogP) characteristics. By correlating these descriptors with observed biological activity, a predictive model can be built. monash.edu

Chemoinformatics tools are employed to analyze and visualize the complex data generated from these studies. For instance, Hirshfeld surface analysis is used to visualize and quantify intermolecular interactions in the crystalline state, such as hydrogen bonds and van der Waals forces. researchgate.net This provides insight into how the molecule packs in a solid state and the nature of its non-covalent interactions, which are also relevant for receptor binding. researchgate.netmdpi.com Another useful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. researchgate.net The MEP map identifies electron-rich regions (nucleophilic, typically colored red) and electron-poor regions (electrophilic, typically colored blue), highlighting sites likely to be involved in intermolecular interactions. researchgate.netresearchgate.net

Computational studies on this compound and its derivatives have identified several key structural features that are essential for their biological activities.

The hydrazide moiety itself is often considered an active pharmacophore. derpharmachemica.com However, the specific substitutions on the benzoyl ring are critical for modulating this activity. The ortho-hydroxyl group on the benzene ring is a particularly important feature. Studies on analogous benzoylhydrazones have shown that the presence of a 2-hydroxy group leads to significantly more potent biological activity. monash.edu This is attributed to its ability to form a stable intramolecular hydrogen bond with the hydrazone linkage and its capacity to act as a chelating agent for metal ions, which can be a crucial part of the mechanism of action. smolecule.comtandfonline.com

The methoxy group, being an electron-donating group, also plays a role in enhancing biological activity by influencing the electronic properties of the aromatic ring and its interactions with biological targets. smolecule.com The combination of the hydroxyl, methoxy, and hydrazide functional groups provides multiple coordination sites (phenolic oxygen, azomethine nitrogen, and enolic/carbonyl oxygen), making the molecule a versatile chelating ligand. smolecule.comtandfonline.com This chelation capability is often linked to the antimicrobial and enzymatic inhibitory properties of this class of compounds.

Table 2: Structural Features of this compound and Their Biological Significance

| Structural Feature | Location | Postulated Role in Biological Activity | Reference |

| Hydroxyl Group | Ortho-position on the benzene ring | Forms intramolecular hydrogen bonds, enhances binding affinity, acts as a key site for metal chelation. | monash.edu |

| Methoxy Group | Meta-position on the benzene ring | Acts as an electron-donating group, modulating the electronic properties and reactivity of the molecule. | smolecule.com |

| Hydrazide Moiety | -C(=O)NHNH₂ | Forms the core scaffold, provides key hydrogen bond donors and acceptors for receptor interaction, and is considered an active pharmacophore. | derpharmachemica.comontosight.ai |

| Chelation Sites | Phenolic oxygen, azomethine nitrogen, carbonyl oxygen | Allows for the coordination of metal ions, which is often essential for enzymatic inhibition and other biological activities. | smolecule.comtandfonline.com |

Predictive computational models are pivotal in guiding the synthesis of new derivatives of this compound with potentially enhanced activity and improved pharmacokinetic profiles.

Molecular docking is a widely used technique to predict how a molecule like this compound binds to the three-dimensional structure of a biological target, such as an enzyme or receptor. researchgate.netderpharmachemica.com By simulating the binding process, researchers can identify the most likely binding pose and estimate the strength of the interaction (binding affinity). This information is invaluable for designing new compounds with modifications aimed at improving these interactions, for example, by adding functional groups that can form additional hydrogen bonds or hydrophobic contacts within the target's active site.

Furthermore, predictive models are used to assess the "drug-likeness" of designed compounds at an early stage. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models predict these crucial pharmacokinetic and safety parameters. researchgate.net By evaluating properties like metabolic stability and potential interactions with metabolic enzymes, these models help to prioritize the synthesis of compounds that are more likely to be successful in later stages of drug development. For instance, QSAR models can be developed to predict how different substituents might affect properties like bioavailability or clearance.

Table 3: Predictive Modeling Techniques in Drug Design

| Modeling Technique | Purpose | Application to this compound Design |

| Molecular Docking | Predicts binding conformation and affinity of a ligand to a biological target. | To understand key interactions with target proteins (e.g., enzymes from Mycobacterium tuberculosis) and guide the design of derivatives with enhanced binding. researchgate.netderpharmachemica.com |

| QSAR | Correlates chemical structure with biological activity or physicochemical properties. | To build models that predict the activity of new derivatives and identify the most important structural descriptors for optimization. researchgate.netmonash.edu |

| ADMET Prediction | Estimates pharmacokinetic and toxicity properties in silico. | To filter out compounds with predicted poor metabolic stability or toxicity early in the design process, improving the efficiency of drug discovery. researchgate.net |

Pre Clinical Biological Activity and Mechanistic Investigations Excluding Clinical Data

In Vitro Pharmacological Screening against Diverse Biological Targets

Enzyme Inhibition Studies

Derivatives of 2-hydroxy-3-methoxybenzohydrazide have been the subject of various enzyme inhibition studies. These investigations have revealed potential inhibitory effects against several enzymes, including urease and tyrosinase.

Urease Inhibition: Hydrazide derivatives are known to inhibit urease, an enzyme crucial for the survival of certain pathogens. Molecular docking studies suggest that this compound can effectively interact with the active sites of urease, indicating potential inhibitory effects. smolecule.com The structure-activity relationship suggests that electron-donating groups enhance this enzyme inhibition. smolecule.com Specifically, N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives, synthesized from aromatic aldehydes and 4-(tert-butyl)benzoic acid, have shown good in vitro urease inhibitory activity. nih.gov

Tyrosinase Inhibition: this compound is utilized in the synthesis of vanillin-benzylidenehydrazine hybrids, which have demonstrated potent tyrosinase inhibitory activity. smolecule.com One such derivative exhibited a noteworthy IC50 value of 1.58 µM. smolecule.com Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for conditions related to melanin overproduction. researchgate.net

Laccase Inhibition: Hydrazide-hydrazones have been investigated as inhibitors of laccase, a metalloenzyme. mdpi.com Certain derivatives of 2-hydroxy-3-methylbenzhydrazide (B1580671) have been identified as effective laccase inhibitors, suggesting potential applications in addressing oxidative stress-related conditions.

The following table summarizes the enzyme inhibition data for derivatives of this compound:

Enzyme Inhibition Data| Derivative Class | Target Enzyme | Potency (IC50) | Reference |

|---|---|---|---|

| Vanillin (B372448)–benzylidenehydrazine hybrids | Tyrosinase | 1.58 µM | smolecule.com |

| 2-hydroxy-3-methylbenzhydrazide derivatives | Laccase | - | |

| N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives | Urease | - | nih.gov |

Receptor Binding Assays and Ligand Selectivity Profiling

The coordination chemistry of this compound derivatives highlights their ability to act as ligands. They can exhibit various coordination modes, including neutral bidentate, monoanionic tridentate, and dianionic tetradentate binding. smolecule.com This versatility allows them to form stable complexes with metal ions, which can then interact with biological molecules.

Cellular Assays for Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

Derivatives of this compound have demonstrated antiproliferative and cytotoxic effects against several cancer cell lines.

MCF-7 (Breast Adenocarcinoma): Copper(II) complexes of hydrazones derived from 4-hydroxy-benzohydrazide and 2-hydroxy-3-methoxybenzaldehyde (B140153) have shown anticancer activity against MCF-7 cells. frontiersin.org Another copper(II) complex with a similar ligand using 4-methoxy-benzohydrazide also exhibited lower IC50 values than cisplatin (B142131) in MCF-7 cells. frontiersin.org Furthermore, some acylhydrazones have shown promise in inhibiting the proliferation of MCF-7 cells.

HeLa (Cervical Carcinoma): Dinuclear copper(II) complexes with halogen-substituted 2-hydroxybenzylidene benzohydrazides have shown high anticancer activity in HeLa cells, with IC50 values ≤ 5 µM. frontiersin.org A copper(II) complex also showed moderate cytotoxicity in HeLa cells. frontiersin.org Additionally, derivatives of 2-hydroxy-3-methylbenzhydrazide have demonstrated significant cytotoxicity against M-HeLa cells.

MDA-MB-231 (Triple-Negative Breast Cancer): A copper(II) complex bearing a tridentate N-acylhydrazone derived from 4-hydroxy-benzohydrazide and 2-hydroxy-3-methoxybenzaldehyde showed anticancer activity against MDA-MB-231 cells with an IC50 of ≤ 12 µM. frontiersin.org Another copper(II) complex with a similar ligand also showed a lower IC50 value than cisplatin in MDA-MB-231 cells. frontiersin.org

A549 (Lung Carcinoma): A copper(II) complex exhibited a good inhibitory effect on the A549 lung cancer cell line. frontiersin.org Another copper(II) complex also showed a lower IC50 value than cisplatin in A549 cells. frontiersin.org

The table below presents the cytotoxic activity of various derivatives against different cancer cell lines:

Cytotoxic Activity of this compound Derivatives| Derivative/Complex | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Dinuclear Cu(II) complexes with halogen-substituted 2-hydroxybenzylidene benzohydrazides | HeLa, MCF-7 | ≤ 5 µM | frontiersin.org |

| Cu(II) complex with N-acylhydrazone from 4-hydroxy-benzohydrazide and 2-hydroxy-3-methoxybenzaldehyde | A549, MCF-7, MDA-MB-231 | ≤ 12 µM | frontiersin.org |

| Cu(II) complex with 4-methoxy-benzohydrazide | MCF-7, MDA-MB-231, A549 | Lower than cisplatin | frontiersin.org |

| 2-hydroxy-3-methylbenzhydrazide derivatives | M-HeLa | - |

Antimicrobial Spectrum Analysis

Hydrazide derivatives have been investigated for their antimicrobial properties, showing activity against a range of pathogens.

Antibacterial Activity: Hydrazones are recognized for their antibacterial properties. tandfonline.com Vanadium(V) complexes of hydrazones have shown moderate to good activity against Bacillus subtilis and Staphylococcus aureus. tandfonline.com Similarly, other hydrazone derivatives have been tested against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa, with some showing significant antibacterial activity.

Antifungal Activity: Hydrazones have also been reported to possess antifungal activity. tandfonline.com Vanadium(V) complexes of certain hydrazones were evaluated for their activity against Candida albicans and Aspergillus niger. tandfonline.com Some N'-(2-hydroxybenzylidene) benzohydrazides have shown potent antifungal activity against Candida albicans and Candida glabrata. istanbul.edu.tr

Antitubercular and Antiparasitic Activity: While the direct antitubercular and antiparasitic activity of this compound is not extensively detailed in the provided context, the broader class of hydrazones has been noted for such activities. tandfonline.com

The antimicrobial activity is summarized in the table below:

Antimicrobial Activity of this compound Derivatives| Derivative Class | Organism | Activity | Reference |

|---|---|---|---|

| Vanadium(V) hydrazone complexes | Bacillus subtilis, Staphylococcus aureus | Moderate to good | tandfonline.com |

| N'-(2-hydroxybenzylidene) benzohydrazides | Candida albicans, Candida glabrata | Potent | istanbul.edu.tr |

Antioxidant Activity in Cell-Free Systems

Benzohydrazide (B10538) derivatives have been reported to possess antioxidant activity. nih.gov Specifically, 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids have been synthesized and screened for their radical scavenging properties. rsc.org Some diacylhydrazines and 1,3,4-oxadiazoles showed good antioxidant activity, with IC50 values for DPPH radical scavenging ranging from 13.59 to 22.17 μM. rsc.org The antioxidant capacity is influenced by the presence and position of hydroxyl groups on the aromatic ring. mdpi.com

Elucidation of Molecular Mechanisms of Action (MOA) in Pre-clinical Models

The molecular mechanisms of action for the observed biological activities of this compound derivatives are multifaceted.

In cancer cells, copper complexes of these hydrazides are thought to induce cell death through apoptosis. For instance, a fluorine-substituted copper(II) complex was found to induce mitochondria-mediated apoptotic cell death in HeLa cells. frontiersin.org Another complex was reported to induce the production of reactive oxygen species (ROS), leading to a caspase-dependent apoptosis mechanism. frontiersin.org

The antimicrobial action is attributed to the ability of these compounds to form stable complexes with metal ions, which can then interact with biological molecules, potentially inhibiting enzyme activity or disrupting microbial cell walls. The hydrazone moiety acts as a chelating agent, binding to metal ions and affecting their biological functions.

The antioxidant activity is linked to the ability of the phenolic hydroxyl groups to donate a hydrogen atom to scavenge free radicals. The stability of the resulting phenoxy radical is a key factor in the antioxidant capacity. mdpi.com

Induction of Apoptosis and Cell Cycle Modulation in Cancer Cells

Hydrazone derivatives, including structures related to this compound, have demonstrated significant potential in oncology research through their ability to induce programmed cell death (apoptosis) and interfere with the cell division cycle in various cancer cell lines.

Studies on curcumin (B1669340) analogues, which share phenolic structural features, show potent cytotoxic effects. For instance, the analogue (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (B45756) (DMCH) exhibited inhibitory concentrations (IC50) of 7.50 ± 1.19 µg/mL in SW620 and 9.80 ± 0.55 µg/mL in HT29 colon cancer cells. semanticscholar.org Flow cytometry analysis confirmed that DMCH induces apoptosis, evidenced by an increase in the sub-G0/G1 cell population and a time-dependent increase in both early and late apoptotic cells. semanticscholar.org Similarly, other hydrazone hybrids have been shown to cause antiproliferative activity by arresting the cell cycle at the G2/M or G0/G1 phases and increasing the subG0/G1 population, which is indicative of apoptosis. nih.gov

The mechanism often involves the modulation of key regulatory proteins. Berberine, a compound studied for its anticancer properties, induces apoptosis by increasing the expression of the pro-apoptotic protein BAX while decreasing the anti-apoptotic protein BCL-2. archivesofmedicalscience.com This shift in the BAX/BCL-2 balance is a common pathway for initiating programmed cell death. archivesofmedicalscience.com In some cancer cell lines, treatment with related compounds leads to the upregulation of p53 and p21, which are critical for cell cycle arrest, and a decrease in the expression of procaspase-9 and cyclins A and D. researchgate.net Meroterpenoids isolated from Cystoseira usneoides have been found to induce cell cycle arrest in the G2/M phase and, in some cases, apoptosis in HT-29 colon cancer cells. mdpi.com

The cytotoxic activity of various salicylaldehyde (B1680747) benzoylhydrazones, which are structurally analogous, has been evaluated against multiple cell lines. The table below summarizes the inhibitory concentrations (IC50) for selected compounds, demonstrating their varying potency.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Time (h) | Source |

| DMCH | SW620 | 7.50 (µg/mL) | - | semanticscholar.org |

| DMCH | HT29 | 9.80 (µg/mL) | - | semanticscholar.org |

| Naphthyl Salicyl Hydrazone (E-3a) | HCT116 | 0.225 | - | nih.gov |

| Naphthyl Salicyl Hydrazone (E-3a) | MDA-MB-231 | 0.300 | - | nih.gov |

| Naphthyl Salicyl Hydrazone (E-3o) | HCT116 | 10 | - | nih.gov |

| Naphthyl Salicyl Hydrazone (E-3v) | HCT116 | 1 | - | nih.gov |

| Resveratrol/Hydrazone Hybrid (6e) | SW480 | 6.5 | 48 | nih.gov |

| Resveratrol/Hydrazone Hybrid (7) | SW480 | 19.0 | 48 | nih.gov |

| Resveratrol/Hydrazone Hybrid (7) | SW620 | 38.41 | 48 | nih.gov |

Interaction with DNA and Other Biomolecules

The biological activity of hydrazone compounds is often linked to their ability to interact with essential biomolecules, most notably DNA. Metal complexes of hydrazone ligands derived from 2-hydroxy-3-methoxybenzaldehyde have shown significant DNA interaction capabilities. A copper(II) complex incorporating a tridentate N-acylhydrazone ligand, formed from 2-hydroxy-3-methoxybenzaldehyde and 4-hydroxybenzohydrazide, demonstrated the ability to intercalate with calf thymus DNA (ctDNA). rsc.org This complex was also capable of cleaving supercoiled pBR322 DNA into its nicked form without needing an external oxidizing agent. rsc.org

Spectroscopic studies are commonly employed to investigate these interactions. In vitro DNA binding studies of manganese(II) and zinc(II) complexes of aroyl-hydrazone Schiff bases with ct-DNA revealed an electrostatic mode of binding, indicated by a hyperchromic effect in their absorption spectra upon addition of DNA. acs.org The stability of this interaction is thought to be enhanced by hydrogen bonding between the nitrogen and oxygen atoms of the hydrazone ligand and the accessible nucleobases of DNA. acs.org The binding constants (Kb), which quantify the strength of this interaction, were calculated to be 4.54 x 10⁴ M⁻¹ for the Mn(II) complex and 6.78 x 10⁴ M⁻¹ for the Zn(II) complex, suggesting avid binding. acs.org

Besides DNA, these compounds can also interact with proteins like bovine serum albumin (BSA), indicating their potential to be transported and distributed in the bloodstream. rsc.org The ability of hydrazone-based metal complexes to interact with such biomolecules is a key aspect of their therapeutic potential in areas like cancer therapy. rsc.org

Inhibition Kinetics and Binding Site Characterization

Derivatives of this compound have been identified as potent inhibitors of various enzymes, and their mechanism of action has been elucidated through kinetic studies. These studies are crucial for understanding how the compounds interact with the enzyme's active site.

A kinetic study of a potent 2-hydroxy-4-methoxybenzohydrazide (B1586396) analog, which acts as a tyrosinase inhibitor, revealed a competitive mode of inhibition. researchgate.net This indicates that the inhibitor directly competes with the substrate for binding to the enzyme's active site. In contrast, a study on vaniline-benzylidenehydrazine hybrids as tyrosinase inhibitors found that the most potent compound exhibited an uncompetitive mode of inhibition. nih.gov Other hydrazide-hydrazones have been shown to act as non-competitive or uncompetitive inhibitors of the enzyme laccase. mdpi.com

Naphthyl salicyl acyl hydrazone-based inhibitors of human ribonucleotide reductase (hRR) have been shown to inhibit the enzyme through a reversible and competitive mechanism. nih.gov This was corroborated by X-ray crystal structure data showing the inhibitor bound at the catalytic site of the enzyme. nih.gov Molecular docking studies are frequently used to visualize the binding mode of these inhibitors. For example, docking of novel tyrosinase inhibitors helped to understand their proper fitting within the enzyme's active site. researchgate.netnih.gov

The table below summarizes the kinetic parameters for several hydrazone derivatives against different enzymes.

| Derivative Class | Target Enzyme | Inhibition Mode | Potency (IC50 / Ki) | Source |

| 2-hydroxy-4-methoxybenzohydrazide analog | Tyrosinase | Competitive | IC50: 55.39 µM | researchgate.net |

| Vaniline-benzylidenehydrazine hybrid (4i) | Tyrosinase | Uncompetitive | IC50: 1.58 µM | nih.gov |

| Naphthyl Salicyl Hydrazone (E-3f) | Human Ribonucleotide Reductase | Competitive, Reversible | IC50: 5.3 µM | nih.gov |

| 4-HBAH Hydrazone derivative | Laccase | Competitive | Ki: 24–674 µM | mdpi.com |

| 3,5-di-tert-butyl-2-hydroxy-benzylidene derivative | Laccase | Uncompetitive | Ki: 17.9 µM | mdpi.com |

| N′-Benzylidene-4-(t-butyl)benzohydrazide (6) | Urease | - | IC50: 13.33 µM | mdpi.com |

Modulation of Cellular Pathways (e.g., ROS generation)

Reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, are by-products of cellular metabolism that also function as critical signaling molecules. nih.govfrontiersin.org An imbalance between ROS production and the cell's antioxidant defenses leads to oxidative stress, which can damage DNA, proteins, and lipids. nih.gov Phenolic compounds, including those with a 2-hydroxy-3-methoxy substitution pattern, can modulate cellular ROS levels, which in turn influences various signaling pathways.

ROS generation can be triggered by external stimuli or occur as part of normal metabolic function in organelles like mitochondria and peroxisomes. frontiersin.orgmdpi.com The accumulation of ROS can have a dual role in cancer: it can promote tumorigenesis by activating oncogenic pathways, but it can also induce cell death when levels exceed a certain threshold. researchgate.net The pro-apoptotic effect of some anticancer agents is mediated through the induction of oxidative stress and the suppression of survival pathways. researchgate.net

For example, the anticancer activity of certain compounds is linked to their ability to increase the expression and activity of pro-apoptotic proteins like caspase-3 while decreasing anti-apoptotic proteins, a process that can be influenced by cellular redox state. researchgate.net The activation of transcription factors like NRF2 in response to H₂O₂-mediated oxidation is a key cellular defense mechanism that drives the expression of antioxidant genes and promotes mitochondrial biogenesis to restore homeostasis. mdpi.com While direct studies on this compound's specific role in ROS generation are limited, its structural features suggest a potential to participate in redox-related cellular processes, influencing pathways that control cell proliferation and apoptosis.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Influence of Substituent Effects on Bioactivity

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For derivatives based on the 2-hydroxy-3-methoxybenzyl scaffold, specific structural features have been identified as critical for biological activity.

In a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives designed as 12-lipoxygenase (12-LOX) inhibitors, the 2-hydroxyl (2-OH) group was found to be essential for activity. nih.gov Removal of the 2-OH group or protecting it as a methyl ether resulted in a complete loss of inhibitory function. nih.gov The 3-methoxy (3-OMe) group was determined to be in the most optimal position. nih.gov While replacing the 3-OMe with other groups like methyl, amino, or nitro led to a drastic loss of activity, it could be substituted with a chloro group while maintaining comparable potency. nih.gov

The influence of substituents on the phenyl ring of various benzohydrazide derivatives has also been extensively studied. In a series of N′-benzylidene-4-tert-butylbenzohydrazide derivatives evaluated as urease inhibitors, compounds with electron-rich substituents, such as an anthracene (B1667546) or a dimethoxy moiety, were found to be the most potent. mdpi.com This suggests that electron-donating properties enhance the inhibitory activity. Conversely, for a series of vaniline-benzylidenehydrazine hybrids acting as tyrosinase inhibitors, compounds with strong electron-withdrawing substituents on the benzene (B151609) ring showed high potency. nih.gov

The position of substituents is also crucial. For antiglycation activity of 4-methoxybenzohydrazones, the position of hydroxyl groups significantly impacts efficacy. mdpi.com Dihydroxy substituted compounds with -OH groups far apart (e.g., 2,4-dihydroxy) showed potent activity, whereas ortho-hydroxyl groups that can form intramolecular hydrogen bonds resulted in weaker activity. mdpi.com

The following table details the SAR for modifications to the 2-hydroxy-3-methoxybenzyl moiety in 12-LOX inhibitors. nih.gov

| Compound Modification | Resulting Activity (IC50 against 12-LOX) | Source |

| Removal of 3-OMe group | > 40 µM (Inactive) | nih.gov |

| Removal of 2-OH group | > 40 µM (Inactive) | nih.gov |

| Protection of 2-OH as methyl ether | > 40 µM (Inactive) | nih.gov |

| Replacement of 2-OH with an amine | > 40 µM (Inactive) | nih.gov |

| 3-Me substituent | > 40 µM (Inactive) | nih.gov |

| 3-NH₂ substituent | > 40 µM (Inactive) | nih.gov |

| 3-NO₂ substituent | > 40 µM (Inactive) | nih.gov |

| 3-Cl substituent | Comparable to 3-OMe | nih.gov |

Conformational Requirements for Optimized Activity

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. For this compound and its analogs, specific conformational features are required for optimal activity.

X-ray crystallography studies of related hydrazone compounds reveal that the molecule often adopts a near-planar configuration stabilized by intramolecular hydrogen bonds. mdpi.comnih.gov A frequently observed interaction is an O—H⋯N hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the hydrazone linker. nih.gov This bond stabilizes the molecular conformation and is crucial for biological activity, as protecting the hydroxyl group often leads to inactivation. nih.gov In the crystal structure of 4-(tBu)-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide, the ortho-hydroxyl group is involved in hydrogen bonding with the hydrazide moiety, influencing its orientation. mdpi.com

In Vitro Selectivity and Cytotoxicity Assessment on Non-Tumoral Cells

The evaluation of a potential anti-cancer agent's impact on non-cancerous cells is a critical step in preclinical research. This assessment helps to determine the compound's therapeutic window—the range in which it can effectively target cancer cells while minimizing harm to healthy tissues. For this compound and its derivatives, several studies have investigated their cytotoxicity against various non-tumoral cell lines, providing insights into their selectivity.

While direct cytotoxic data for the parent compound, this compound, on non-tumoral cells is limited in the reviewed literature, extensive research has been conducted on its Schiff base derivatives and metal complexes. These studies utilize various non-malignant cell lines to establish a selectivity index (SI), which is the ratio of the cytotoxic concentration in normal cells to that in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Detailed Research Findings

Research into the derivatives of this compound has shown varied results in terms of their effects on non-tumoral cells.

A series of 2-hydroxy-3-methoxybenzylidenethiazolo[3,2-a]pyrimidines were evaluated for their cytotoxic effects. One derivative, in particular, demonstrated low biological activity against the normal human liver cell line (Chang liver), with an IC50 value greater than 100 µM. mdpi.comnih.gov This indicates a high degree of selectivity, as it was highly effective against the M-HeLa cervical adenocarcinoma cell line. mdpi.comnih.gov Another compound from the same series showed moderate cytotoxicity towards both human duodenal adenocarcinoma cells (Hutu 80) and the Chang liver cells. mdpi.com

In a study focused on dimethoxy derivatives of salicylaldehyde benzoylhydrazone , several compounds incorporating the 2-hydroxy-3-methoxybenzylidene moiety were assessed for their toxicity on normal human embryonic kidney (HEK-293) cells. Two of these analogs, N'-(2-hydroxy-3-methoxybenzylidene)-2-methoxybenzohydrazide and N'-(2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide, exhibited no toxicity towards the HEK-293 cell line at the tested concentrations, highlighting their exceptional antileukemic selectivity. researchgate.net

Conversely, not all derivatives display such favorable selectivity. A copper(II) complex formed with a tridentate N-acylhydrazone derived from 4-hydroxy-benzohydrazide and 2-hydroxy-3-methoxybenzaldehyde was found to have no selectivity. It exhibited equal cytotoxicity against the non-tumoral breast cell line MCF10 when compared to its effects on cancerous breast cell lines. frontiersin.org Similarly, dinuclear copper(II) complexes with halogen-substituted 2-hydroxybenzylidene benzohydrazides demonstrated an anti-proliferative effect on normal human lung fibroblasts (WI-38). frontiersin.org

Other studies have reported on hydrazone complexes that do show selectivity. For instance, certain dioxidovanadium(V) complexes displayed a 10-fold higher IC50 value in non-cancerous human epidermal keratinocyte cells (HaCaT) compared to their effective concentrations against cancer cell lines. frontiersin.org Additionally, some copper(II) complexes of hydrazones derived from nicotinic and methyl benzoic hydrazones were significantly less toxic to the normal rat skeletal myoblast L6 cell line. frontiersin.org

Derivatives of dehydrozingerone, which shares the 4-hydroxy-3-methoxyphenyl group, were synthesized and tested on the normal human lung fibroblast cell line MRC-5. These cyclopropyl (B3062369) derivatives showed no significant influence on the viability of these normal cells. nih.gov

The following tables summarize the reported cytotoxicity of various derivatives related to this compound on non-tumoral cell lines.

Table 1: Cytotoxicity of 2-Hydroxy-3-methoxybenzylidene Derivatives on Non-Tumoral Cell Lines

| Compound/Derivative | Non-Tumoral Cell Line | Cell Type | Cytotoxicity (IC50) | Reference |

|---|---|---|---|---|

| 2-(3-Nitrophenyl)-5-(p-tolyl)-7-(2-hydroxy-3-methoxybenzylidene)-thiazolo[3,2-a]pyrimidine-3(2H)-one | Chang liver | Human Liver | > 100 µM | mdpi.comnih.gov |

| N'-(2-hydroxy-3-methoxybenzylidene)-2-methoxybenzohydrazide | HEK-293 | Human Embryonic Kidney | No toxicity observed | researchgate.net |

| N'-(2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide | HEK-293 | Human Embryonic Kidney | No toxicity observed | researchgate.net |

Table 2: Cytotoxicity of Metal Complexes of 2-Hydroxy-3-methoxybenzaldehyde-derived Hydrazones on Non-Tumoral Cell Lines

| Compound/Derivative | Non-Tumoral Cell Line | Cell Type | Cytotoxicity | Reference |

|---|---|---|---|---|

| Cu(II) complex with N-acylhydrazone of 4-hydroxy-benzohydrazide and 2-hydroxy-3-methoxybenzaldehyde | MCF10 | Non-tumoral Breast | No selectivity (equal cytotoxicity to cancer cells) | frontiersin.org |

| Dinuclear Cu(II) complexes with halogen-substituted 2-hydroxybenzylidene benzohydrazides | WI-38 | Human Lung Fibroblast | Anti-proliferative effect observed | frontiersin.org |

Coordination Chemistry of 2 Hydroxy 3 Methoxybenzohydrazide and Its Derivatives

2-Hydroxy-3-methoxybenzohydrazide as a Ligand

This compound is a versatile organic compound that can act as a multidentate ligand in coordination chemistry. Its structure, featuring multiple potential donor atoms, allows it to form stable complexes with a variety of metal ions.

The synthesis of this compound and its derivatives is typically achieved through the condensation reaction of an appropriate aldehyde or ketone with a hydrazide. For instance, the Schiff base condensation of 2-hydroxy-3-methoxybenzaldehyde (B140153) with hydrazides like 4-hydroxybenzohydrazide or pyrazine-2-carbohydrazide (B1222964) yields the corresponding hydrazone ligands. researchgate.netnih.gov These reactions are often carried out under reflux in a suitable solvent such as ethanol (B145695). researchgate.netnih.gov The resulting ligands are designed to possess specific donor sets and steric properties to facilitate complexation with desired metal ions.

This compound and its derivatives typically act as chelating ligands, binding to a central metal ion through multiple donor atoms. The primary donor atoms involved in coordination are the phenolic oxygen, the azomethine nitrogen, and the carbonyl oxygen of the hydrazide moiety. nih.gov Depending on the reaction conditions and the nature of the metal ion, the ligand can coordinate in a neutral form or as a deprotonated species. nih.gov Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are crucial in identifying the donor atoms. For example, a shift in the C=N stretching frequency in the IR spectrum upon complexation indicates the involvement of the azomethine nitrogen in bonding. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is generally accomplished by reacting the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using a variety of analytical and spectroscopic techniques to determine their composition, structure, and properties.

This compound and its derivatives form stable complexes with a wide range of transition metals. For example, copper(II) complexes have been synthesized and characterized, often exhibiting distorted geometries. mdpi.comepa.gov Similarly, nickel(II) complexes have been prepared and studied, with some showing square planar or octahedral geometries. epa.govmdpi.com Vanadium(V) complexes have also been synthesized and structurally characterized, typically featuring an octahedral coordination environment around the vanadium center. nih.govscilit.com Zinc(II) complexes have been reported, with some forming binuclear structures. nih.gov The specific coordination environment and geometry of the resulting complex are influenced by the metal ion, the ligand structure, and the reaction conditions.